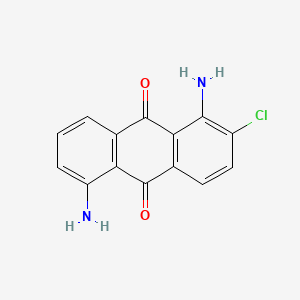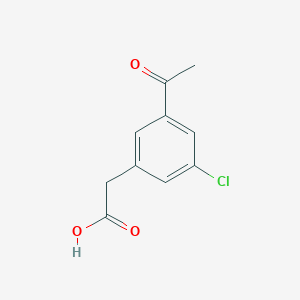
(3-Acetyl-5-chlorophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Acetyl-5-chlorophenyl)acetic acid is an organic compound with a molecular structure that includes an acetyl group, a chlorophenyl group, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetyl-5-chlorophenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloroacetophenone and bromoacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Procedure: The 3-chloroacetophenone is reacted with bromoacetic acid under reflux conditions in a suitable solvent like ethanol or methanol. The reaction mixture is then acidified to precipitate the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Acetyl-5-chlorophenyl)acetic acid may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Acetyl-5-chlorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 2-(3-carboxy-5-chlorophenyl)acetic acid.
Reduction: Formation of 2-(3-hydroxy-5-chlorophenyl)acetic acid.
Substitution: Formation of 2-(3-acetyl-5-aminophenyl)acetic acid or 2-(3-acetyl-5-thiophenyl)acetic acid.
Applications De Recherche Scientifique
2-(3-Acetyl-5-chlorophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-(3-Acetyl-5-chlorophenyl)acetic acid involves its interaction with specific molecular targets. The acetyl group can undergo enzymatic transformations, leading to the formation of active metabolites. These metabolites may interact with cellular pathways, influencing biological processes such as inflammation and microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Acetylphenyl)acetic acid: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-(3-Chlorophenyl)acetic acid: Lacks the acetyl group, which may influence its chemical properties and applications.
3-Acetyl-5-chlorobenzoic acid: Similar structure but with a benzoic acid moiety instead of an acetic acid moiety.
Uniqueness
2-(3-Acetyl-5-chlorophenyl)acetic acid is unique due to the presence of both the acetyl and chlorophenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H9ClO3 |
|---|---|
Poids moléculaire |
212.63 g/mol |
Nom IUPAC |
2-(3-acetyl-5-chlorophenyl)acetic acid |
InChI |
InChI=1S/C10H9ClO3/c1-6(12)8-2-7(4-10(13)14)3-9(11)5-8/h2-3,5H,4H2,1H3,(H,13,14) |
Clé InChI |
BDMALLAZFVSKCI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=C1)CC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B13133561.png)


![tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13133573.png)
![Dodecanamide,N-[1-[(beta-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B13133579.png)
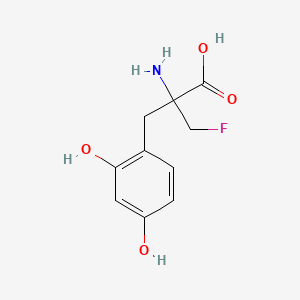
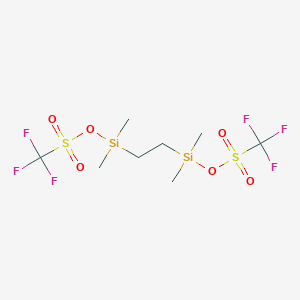
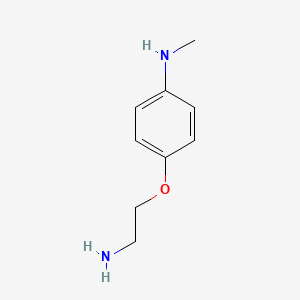
![[2,2'-Bipyridine]-5,6-diamine](/img/structure/B13133613.png)
